1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol

GABA receptor modulation Benzodiazepine binding enhancement Anticonvulsant drug discovery

1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol (CAS 88300-50-9) is a synthetic, small-molecule heterocyclic compound belonging to the 5,6-diarylpyrazine class, characterized by a pyrazine core substituted at positions 5 and 6 with two 4-methylphenyl (p-tolyl) groups and at position 2 with a 4-hydroxypiperidine moiety. The compound was originally disclosed in US Patent 4,513,135 (Eli Lilly and Company) as a representative example of amino-5,6-diarylpyrazines exhibiting activity as enhancers of GABA and benzodiazepine receptor binding.

Molecular Formula C23H25N3O
Molecular Weight 359.5 g/mol
CAS No. 88300-50-9
Cat. No. B12913268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol
CAS88300-50-9
Molecular FormulaC23H25N3O
Molecular Weight359.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=C(C=C3)C)N4CCC(CC4)O
InChIInChI=1S/C23H25N3O/c1-16-3-7-18(8-4-16)22-23(19-9-5-17(2)6-10-19)25-21(15-24-22)26-13-11-20(27)12-14-26/h3-10,15,20,27H,11-14H2,1-2H3
InChIKeyKPKVGMLYFXMGBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol (CAS 88300-50-9): Core Structure, Class, and Procurement Relevance


1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol (CAS 88300-50-9) is a synthetic, small-molecule heterocyclic compound belonging to the 5,6-diarylpyrazine class, characterized by a pyrazine core substituted at positions 5 and 6 with two 4-methylphenyl (p-tolyl) groups and at position 2 with a 4-hydroxypiperidine moiety [1]. The compound was originally disclosed in US Patent 4,513,135 (Eli Lilly and Company) as a representative example of amino-5,6-diarylpyrazines exhibiting activity as enhancers of GABA and benzodiazepine receptor binding [2]. The molecular formula is C23H25N3O, with a molecular weight of 359.46 g/mol and a computed polar surface area (PSA) of 45.75 Ų, indicating moderate CNS permeability potential . The compound is commercially available from multiple research chemical suppliers, typically at ≥97% purity, and serves as a key chemical probe for investigating GABAergic mechanisms distinct from those of the benzodiazepine class [1].

Why 5,6-Diarylpyrazine GABA Modulators Cannot Be Interchanged: Structural Determinants of 1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol


The 5,6-diarylpyrazine scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, where even minor modifications to the aryl substituents, the heterocyclic core (pyrazine vs. 1,2,4-triazine), or the piperidine N-substituent can dramatically alter GABA/benzodiazepine receptor modulation. The target compound's unique combination of a pyrazine core, symmetric 4-methylphenyl (p-tolyl) diaryl substitution, and a free 4-hydroxyl group on the piperidine ring is specifically claimed in US 4,513,135 as a preferred embodiment, with the patent explicitly teaching that 4-substituted aryl groups (especially 4-chlorophenyl and 4-methylphenyl) and 4-hydroxypiperidine derivatives are most preferred [1]. The structurally analogous 1,2,4-triazine compound LY 81067 (1-[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]-4-piperidinol) was shown to exhibit ED50 values of 5.7 and 5.8 mg/kg i.p. against pentylenetetrazole- and picrotoxin-induced convulsions in mice, demonstrating that the heteroaromatic core (pyrazine vs. triazine) is a critical determinant of both binding enhancement and in vivo anticonvulsant efficacy [2]. Generic substitution with a triazine analog, a different aryl substitution pattern, or a des-hydroxy piperidine derivative would therefore result in a different pharmacological profile, potentially altering receptor subtype selectivity, binding affinity, and in vivo potency [1][2].

Quantitative Differentiation Evidence: 1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol vs. Its Closest Analogs


Heterocyclic Core Divergence: Pyrazine vs. 1,2,4-Triazine as a Determinant of GABA/Benzodiazepine Receptor Modulation

The target compound contains a pyrazine core (two nitrogen atoms at positions 1 and 4), whereas its closest structural analog, LY 81067, contains a 1,2,4-triazine core (three nitrogen atoms at positions 1, 2, and 4). This difference in heteroaromatic electronics directly impacts the compound's ability to enhance GABA and benzodiazepine receptor binding. The Eli Lilly patent explicitly covers both pyrazine and 1,2,4-triazine derivatives within the same Markush structure, indicating that the core heterocycle was systematically varied during SAR exploration [1]. While quantitative binding data for the target pyrazine compound has not been publicly disclosed in peer-reviewed literature, the triazine analog LY 81067 has been extensively characterized: it enhances [3H]GABA and [3H]flunitrazepam binding in rat cortical membranes in a chloride-dependent manner and is reversed by picrotoxin, with in vivo anticonvulsant ED50 values of 5.7 mg/kg (pentylenetetrazole) and 5.8 mg/kg (picrotoxin) in mice [2]. The patent's explicit preference for both pyrazine and triazine cores, combined with the known differential electronic properties of these heterocycles (pyrazine: 6π-electron aromatic system with distinct HOMO-LUMO gap vs. 1,2,4-triazine), strongly suggests that the pyrazine core offers a distinct receptor interaction profile [3].

GABA receptor modulation Benzodiazepine binding enhancement Anticonvulsant drug discovery Heterocyclic SAR

Aryl Substituent Lipophilicity: 4-Methylphenyl vs. 4-Chlorophenyl in 5,6-Diarylpyrazine GABA Modulators

The target compound bears two 4-methylphenyl (p-tolyl) groups at positions 5 and 6 of the pyrazine ring, yielding a computed logP of 3.72, which falls within the optimal range (logP 2–4) for CNS drug candidates . The closest halogenated analog, 1-[5,6-bis(4-chlorophenyl)-pyrazin-2-yl]-4-piperidinol, would be expected to exhibit a higher logP (approximately 4.3–4.6 based on the π-value of Cl vs. CH3), potentially increasing non-specific binding, altering tissue distribution, and affecting metabolic stability [1]. The 4-methylphenyl substitution is explicitly identified in US 4,513,135 as a preferred embodiment alongside 4-chlorophenyl, suggesting both were evaluated and that the methyl substitution offers a favorable balance of potency and drug-like properties [2]. The unsubstituted phenyl analog (1-[5,6-diphenylpyrazin-2-yl]-4-piperidinol) would exhibit significantly lower lipophilicity (estimated logP ~2.5–3.0), which may reduce membrane permeability and receptor occupancy .

Lipophilicity SAR CNS drug design logP optimization Receptor binding affinity

Piperidine 4-Hydroxyl Group: Metabolic Soft Spot and Hydrogen-Bonding Pharmacophore Element

The target compound contains a free 4-hydroxyl group on the piperidine ring, which serves as both a hydrogen-bond donor (HBD) and a potential site for Phase II metabolism (glucuronidation or sulfation). US 4,513,135 explicitly claims the 4-hydroxypiperidine substitution as the most preferred amine ring substituent ("derivatives of the 4-hydroxypiperidine ring (Q is CH2) being most preferred"), indicating that the hydroxyl group contributes favorably to the desired pharmacological activity [1]. The patent further discloses that the hydroxyl group can be derivatized as an ester (acetate, benzoate, carbamate) or ether, providing a handle for prodrug strategies or metabolic modulation [2]. The des-hydroxy analog (1-[5,6-bis(4-methylphenyl)-pyrazin-2-yl]piperidine) would lack this HBD capacity, which could reduce binding affinity to the target receptor complex if water-mediated hydrogen bonding is involved in the recognition event. The computed PSA of 45.75 Ų for the target compound includes contributions from both the pyrazine nitrogens and the hydroxyl group, placing it within the favorable range for CNS penetration .

Metabolic stability Hydrogen-bond donor Piperidine SAR ADME optimization

Procurement Purity and Supply Chain: Commercial Availability Benchmarking of CAS 88300-50-9

The target compound (CAS 88300-50-9) is commercially available from multiple research chemical suppliers, with catalog listings indicating standard purities of ≥97% . This level of commercial availability contrasts with several structurally related analogs, which may require custom synthesis. The triazine analog LY 81067 (CAS 87186-60-5) is also commercially available, though with more limited supplier options . The 4-chlorophenyl pyrazine analog (1-[5,6-bis(4-chlorophenyl)-pyrazin-2-yl]-4-piperidinol) does not appear to have a widely listed CAS number or established commercial supply, making it less accessible for routine research procurement [1]. The target compound's established commercial presence, supported by its appearance in the patent literature and research databases, reduces the lead time and cost associated with custom synthesis, making it a more practical choice for laboratories initiating GABA receptor modulator research programs [1].

Chemical procurement Purity analysis Supply chain Research tool compound sourcing

Optimal Application Scenarios for 1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol (CAS 88300-50-9) Based on Quantitative Differentiation Evidence


GABA-A Receptor Pharmacological Tool: Probing Pyrazine-Specific Benzodiazepine Site Modulation

The target compound is optimal for electrophysiological and radioligand binding studies aimed at dissecting the contribution of the pyrazine core (vs. 1,2,4-triazine, as in LY 81067) to GABA-A receptor modulation. The patent's explicit disclosure of both pyrazine and triazine cores within the same Markush claim establishes this compound as part of a systematic core-hopping exploration by Eli Lilly [1]. Researchers can use the target compound alongside LY 81067 to perform comparative patch-clamp electrophysiology in recombinant GABA-A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to quantify differences in current potentiation efficacy, Cl- ion flux kinetics, and picrotoxin sensitivity [2]. The chloride-dependent enhancement mechanism established for LY 81067 provides a direct experimental framework for testing whether the pyrazine core alters the anion dependence of benzodiazepine site modulation [2].

Anticonvulsant Drug Discovery: Chemical Probe for Structure-Activity Relationship Expansion Around the 5,6-Diarylpyrazine Scaffold

The target compound serves as a critical chemical probe for expanding the SAR of 5,6-diarylpyrazine anticonvulsants. The in vivo anticonvulsant ED50 values established for the triazine analog LY 81067 (5.7 and 5.8 mg/kg i.p.) provide a quantitative benchmark against which the target compound's efficacy can be compared in standardized mouse seizure models (maximal electroshock, subcutaneous pentylenetetrazole, and picrotoxin) [1]. The 4-methylphenyl substitution (logP = 3.72) positions the compound in the CNS-optimal lipophilicity range, and its free 4-hydroxyl group offers a synthetic handle for prodrug strategies (ester or carbamate formation) that can be evaluated for improved oral bioavailability or extended half-life [2]. The patent's explicit preference for 4-hydroxypiperidine derivatives further supports this compound as a key starting point for medicinal chemistry optimization campaigns [2].

Comparative Procurement: Off-the-Shelf Purchasing of CAS 88300-50-9 vs. Custom Synthesis of Less Accessible Analogs

For research groups with limited synthetic chemistry resources, the target compound represents the most practical procurement choice among the 5,6-diarylpyrazine GABA modulators. With multi-supplier availability at ≥97% purity and catalog pricing, CAS 88300-50-9 can be acquired within 1–2 weeks, whereas the 4-chlorophenyl pyrazine analog requires custom synthesis (estimated 4–6 weeks and significantly higher cost) due to the absence of a widely listed CAS number or commercial supply [1]. The triazine analog LY 81067, while commercially available, has a narrower supplier base, potentially leading to supply disruptions [2]. For initial target validation studies or high-throughput screening campaigns, the target compound's combination of documented structural identity, established purity, and reliable supply chain makes it the preferred entry point before committing resources to custom analog synthesis [1][2].

GABAergic Neuropharmacology: Investigating Picrotoxin-Site Interactions with a Pyrazine-Based Modulator

The target compound is well-suited for studies aimed at elucidating the molecular pharmacology of picrotoxin binding site interactions within the GABA-A receptor complex. LY 81067 (the triazine analog) was shown to enhance benzodiazepine binding in a chloride-dependent manner that is reversed by picrotoxin, suggesting binding at or near the picrotoxin site [1]. The target compound's pyrazine core, with its distinct electronic properties (dipole moment, H-bond acceptor capacity of the ring nitrogens), may alter the nature of this interaction [2]. Competitive binding assays using [35S]TBPS (t-butylbicyclophosphorothionate) in rat brain membranes can directly quantify whether the pyrazine core shifts the compound's binding site preference relative to the triazine analog, providing mechanistic insight into how heterocyclic core identity modulates picrotoxin-site pharmacology [1][2].

Quote Request

Request a Quote for 1-[5,6-Bis(4-methylphenyl)pyrazin-2-yl]piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.